N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide
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Overview
Description
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxy group: This involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate alkylating agent to introduce the butyl group.
Coupling with the amide: The phenoxy intermediate is then coupled with a butylamine derivative under suitable conditions to form the desired amide linkage.
Introduction of the prop-2-enamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide or phenoxy groups.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors or enzymes, modulating their activity. The prop-2-enamide moiety can participate in covalent bonding with target proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}-1-hydroxynaphthalene-2-carboxamide
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide
Uniqueness
N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide is unique due to its specific structural features, such as the combination of the phenoxy and prop-2-enamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94941-29-4 |
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Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]prop-2-enamide |
InChI |
InChI=1S/C23H37NO2/c1-8-21(25)24-15-11-12-16-26-20-14-13-18(22(4,5)9-2)17-19(20)23(6,7)10-3/h8,13-14,17H,1,9-12,15-16H2,2-7H3,(H,24,25) |
InChI Key |
XFKQSVGYOIBYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C=C)C(C)(C)CC |
Origin of Product |
United States |
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